molecular formula C11H10Cl3NO7 B020744 3,5,6-Trichloro-2-pyridinol glucuronide CAS No. 58997-12-9

3,5,6-Trichloro-2-pyridinol glucuronide

Cat. No. B020744
CAS RN: 58997-12-9
M. Wt: 374.6 g/mol
InChI Key: XIPKXSPRDJUGPJ-DEGUGSHBSA-N
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Description

Synthesis Analysis

The synthesis of 3,5,6-Trichloro-2-pyridinol involves using pyridine as a starting material through chlorination, reduction, and hydrolysis processes, with the product achieving high purity and yield levels (Wang Gong-ying, 2005). Another method employs 2,6-dichloropyridine, utilizing nucleophilic and electrophilic reactions, achieving a high yield of 89% (Zhan Min-hua, 2006).

Molecular Structure Analysis

The complexation of 3,5,6-Trichloro-2-pyridinol with piperazine and piperidine highlights its ability to form stable crystalline structures, characterized by intermolecular hydrogen bonds, showcasing its versatile coordination behavior (M. A. Sridhar et al., 2001).

Chemical Reactions and Properties

3,5,6-Trichloro-2-pyridinol undergoes photolytic degradation, leading to the formation of several degradation products, elucidating its behavior under environmental conditions (Romina Žabar et al., 2016). Its glucuronide is a major metabolite in organisms exposed to related compounds, demonstrating its biological relevance (J. Bakke et al., 1976).

Physical Properties Analysis

The structural elucidation through X-ray crystallography provides insights into the compound's physical properties, including crystallinity and potential for hydrogen bonding, which are critical for understanding its solubility and stability (M. A. Sridhar et al., 2001).

Scientific Research Applications

  • Infrared Spectroscopy : It is used in infrared spectroscopy for studying the tautomerism of chlorinated 2-pyridinols, providing insights into chemical structures and behaviors (King, Dilling, & Tefertiller, 1972).

  • Synthesis Procedures : Noted for its high yield (89%) and reliability, it plays a role in synthesis research, contributing to the development of efficient and effective chemical production methods (Zhan, 2006).

  • Veterinary Applications : As a metabolite of chlorpyrifos, it's used in studies for controlling hog louse and itch mite in swine, indicating its significance in veterinary medicine (Ivey & Palmer, 1979).

  • Metabolite Analysis : This compound is a urinary metabolite of certain phosphorothioates, making it important in the study of these substances' metabolic pathways (Bakke, Feil, & Price, 1976).

  • Human Health Risk Analysis : Its determination in human urine is crucial for assessing exposure and health risks associated with chlorpyrifos, a common pesticide (Wang et al., 2013).

  • Environmental Monitoring : Immunosenors developed for this compound can detect it in sub-ppb range, making it useful for monitoring concentrations in water samples, highlighting its environmental impact (González-Martínez et al., 1999).

  • Biodegradation Research : The isolation of bacteria that can degrade this compound underlines its role in bioremediation studies, contributing to environmental cleanup efforts (Feng, Racke, & Bollag, 1997).

  • Food Safety : Methods developed to determine its presence in vegetables aid in ensuring food safety and understanding the pesticide's behavior in agricultural products (Shanshan, 2010).

Safety And Hazards

3,5,6-Trichloro-2-pyridinol (TCP) is a metabolite of the insecticide chlorpyrifos and the herbicide triclopyr, and it is higher toxic than the parent compounds . It is moderately toxic by ingestion and skin contact .

Future Directions

The identification of two possible metabolic pathways responsible for the biodegradation of 3,5,6-Trichloro-2-pyridinol in Micrococcus luteus ML provides novel information for studying the metabolic mechanism of TCP in pure culture . This is the first report on two different pathways responsible for TCP degradation in one strain .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPKXSPRDJUGPJ-DEGUGSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207726
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,6-Trichloro-2-pyridinol glucuronide

CAS RN

58997-12-9
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58997-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058997129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70207726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JE Bakke, CE Price - Journal of Environmental Science & Health …, 1976 - Taylor & Francis
Sheep and rats metabolized single oral doses of O‐O‐dimethyl‐O‐(3,5,6‐trichloro‐2‐pyridyl) phosphorothioate (I) to three major metabolites that were excreted in the urine (…
Number of citations: 24 www.tandfonline.com
DP Panawennage - 2012 - ecommons.luc.edu
The goal of this project is to develop liquid chromatography tandem mass spectrometry (LC/MS/MS) methods for the analysis of different, novel micropollutants in waste water and …
Number of citations: 4 ecommons.luc.edu

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